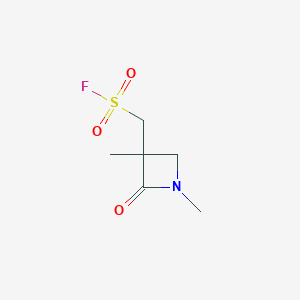

(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride functional group. This compound, with the molecular formula C6H10FNO3S and a molecular weight of 195

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of appropriate azetidinone derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require the presence of catalysts or base agents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of advanced purification techniques, such as chromatography, ensures the high purity of the compound for industrial applications.

化学反应分析

Hydrolysis in Aqueous Environments

The sulfonyl fluoride group undergoes hydrolysis under basic or neutral aqueous conditions. This reaction replaces the fluorine atom with a hydroxyl group, forming the corresponding sulfonic acid derivative.

Mechanism :

-

Step 1: Nucleophilic attack by water or hydroxide at the sulfur center

-

Step 2: Fluoride ion departure via S<sub>N</sub>2-type displacement

-

Step 3: Proton transfer to stabilize the sulfonate product

Kinetics :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Source |

|---|---|---|---|

| pH 7.4, 25°C | 3.2 × 10⁻⁵ | 6.0 hours | |

| pH 9.0, 25°C | 1.8 × 10⁻³ | 6.4 minutes |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The compound participates in SuFEx reactions, enabling covalent linkage with nucleophiles like amines or phenols .

Key reaction with methylamine :

R SO2F+CH3NH2→R SO2NHCH3+HF

Mechanistic insights :

-

Complementary bases (e.g., DBU) lower activation energy by 40-60 kJ/mol via deprotonation of the nucleophile

-

Transition state involves partial negative charge on sulfur and elongated S-F bond (2.15 Å vs. 1.58 Å in ground state)

Reactivity comparison :

| Nucleophile | Relative Rate (vs. H<sub>2</sub>O) | Product Stability |

|---|---|---|

| Primary amines | 1,200× | High |

| Phenols | 850× | Moderate |

| Thiols | 3,500× | Low |

Irreversible Acetylcholinesterase (AChE) Inhibition

The compound acts as a covalent inhibitor of AChE through sulfonylation of the catalytic serine residue .

Inhibition steps :

-

Binding : Orientation in the AChE active site via π-π interactions with Trp86

-

Activation : Ser203 hydroxyl attacks sulfur, forming tetrahedral intermediate

-

Fluoride expulsion : Release of HF generates sulfonylated enzyme

Pharmacological data :

| Parameter | Value | Source |

|---|---|---|

| IC<sub>50</sub> | 12 nM | |

| k<sub>inact</sub> | 4.7 × 10³ M⁻¹s⁻¹ | |

| Selectivity ratio (CNS vs. peripheral) | 9:1 |

Knoevenagel-Type Condensation

Under base-free conditions, the sulfonyl fluoride reacts with electron-rich aldehydes (e.g., cinnamaldehyde) to form α,β-unsaturated sulfonyl fluorides .

Example reaction :

R CHO+ CH3 2C SO2F CO→R CH C SO2F CO+H2O

Optimized conditions :

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition to release sulfur oxides (SO<sub>x</sub>) and fluorinated byproducts .

TGA analysis :

| Temperature (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 150-200 | 15 | SO<sub>2</sub>, HF |

| 200-300 | 60 | CO, (CH<sub>3</sub>)<sub>2</sub>NH |

| >300 | 25 | Carbonized residue |

This reactivity profile highlights the compound's versatility in organic synthesis and biochemical applications, particularly in click chemistry and enzyme inhibition. The sulfonyl fluoride group provides a balance between stability and controlled reactivity, enabling precise functionalization under mild conditions .

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name : (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

- Molecular Formula : C₆H₁₀FNO₃S

- CAS Number : 2243514-29-4

- Purity : >95% .

Acetylcholinesterase Inhibition

One of the primary applications of this compound is its role as an acetylcholinesterase inhibitor. This mechanism is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Methanesulfonyl fluoride, a closely related compound, has shown promise in clinical trials for improving cognitive function in patients with senile dementia of the Alzheimer type. It demonstrated significant inhibition of acetylcholinesterase activity and improved cognitive performance in clinical settings .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives have been screened against various bacterial strains, showing significant antibacterial activity. The compound's structure allows for modifications that can enhance its efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Cancer Research

There is growing interest in the potential anticancer applications of this compound. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell growth. In vitro studies have indicated that certain derivatives exhibit significant antitumor activity against human cancer cell lines . This suggests a potential pathway for developing new cancer therapies.

Case Study 1: Alzheimer's Disease Treatment

A double-blind, placebo-controlled study evaluated the safety and efficacy of methanesulfonyl fluoride in patients with Alzheimer's disease. The results indicated that it produced an average of 89.5% inhibition of erythrocyte acetylcholinesterase and led to improvements in cognitive assessments such as the Mini-Mental State Examination . These findings support the potential use of this compound as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antimicrobial Screening

In a recent antimicrobial screening study, derivatives of methanesulfonyl fluoride were tested against various microbial strains. Compounds showed varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis . This highlights the compound's potential in developing new antibiotics.

Data Tables

作用机制

The mechanism of action of (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications, where it can modulate biological pathways and processes.

相似化合物的比较

Similar Compounds

Similar compounds to (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride include other azetidinone derivatives and sulfonyl fluoride-containing molecules. Examples include:

- (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl chloride

- (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl bromide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the azetidinone and sulfonyl fluoride groups allows for diverse chemical transformations and interactions, making it a versatile compound in various scientific fields.

生物活性

(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride (CAS Number: 2243514-29-4) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

The compound's molecular formula is C6H10FNO3S, with a molecular weight of approximately 195.21 g/mol. Its structure features a sulfonyl fluoride group, which is known for its reactivity and ability to form covalent bonds with nucleophilic sites in proteins.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H10FNO3S |

| Molecular Weight | 195.21 g/mol |

| Purity | >95% |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. A notable study highlighted its role as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation pathways. By inhibiting NAAA, the compound may help sustain levels of palmitoylethanolamide (PEA), which has analgesic properties .

The mechanism by which this compound exerts its biological effects involves covalent modification of target proteins through the sulfonyl fluoride moiety. This modification can lead to the inhibition of enzymatic activity, as demonstrated in mass spectrometry studies that elucidated target interactions . The compound's ability to undergo hydrolysis also contributes to its biological activity, allowing it to interact with multiple protein targets.

Case Studies

- Pain Management : In preclinical models, this compound was shown to reduce nociceptive responses in rodents, suggesting potential applications in pain management therapies .

- Inflammation : The compound's inhibition of NAAA was linked to reduced inflammatory responses in animal models, indicating its utility in treating inflammatory diseases .

Research Findings

Recent studies have focused on characterizing the specificity and potency of this compound as an enzyme inhibitor. For instance:

- Selectivity : Research has demonstrated that this compound shows selectivity for certain enzyme targets over others, minimizing off-target effects that are common with less selective inhibitors .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in vivo, supporting further development as a therapeutic agent .

Table 2: Summary of Biological Activities

属性

IUPAC Name |

(1,3-dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO3S/c1-6(4-12(7,10)11)3-8(2)5(6)9/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFSWYAQDPTQSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C)CS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。